Protopanaxadiol

Overview

Description

Betulafolienetriol is a triterpenoid.

Protopanaxadiol is a natural product found in Betula platyphylla and Betula pendula with data available.

Biological Activity

Protopanaxadiol (PPD) is a significant aglycone derived from ginseng saponins, primarily known for its diverse biological activities, particularly in cancer treatment and immunomodulation. This article synthesizes current research findings on the biological activity of PPD, including its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.

Overview of this compound

PPD is one of the principal metabolites of ginseng, recognized for its enhanced bioactivity compared to its glycosylated precursors. It is primarily produced through the metabolic action of gut microbiota on ginsenosides, leading to various pharmacological effects .

PPD exhibits multiple mechanisms that contribute to its anticancer properties:

- Cell Cycle Arrest : PPD induces G1 phase arrest in cancer cells, which inhibits cell proliferation .

- Apoptosis Induction : It promotes apoptosis through caspase-dependent pathways and enhances the expression of pro-apoptotic proteins .

- Inhibition of Tumor Growth : PPD suppresses key signaling pathways such as NF-κB, JNK, and MAPK/ERK, which are crucial for tumor growth and metastasis .

- Antiangiogenesis : By downregulating VEGF and KDR expressions, PPD inhibits angiogenesis, reducing tumor vascularization .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 11.4 | Induces apoptosis and cell cycle arrest |

| B16-BL6 (melanoma) | 12.7 | Inhibits proliferation via caspase activation |

| K562 (leukemia) | 8.5 | Suppresses NF-κB signaling |

| 95-D (lung cancer) | 9.7 | Promotes differentiation and inhibits metastasis |

In a study involving HCT-116 colon cancer cells, PPD was shown to significantly enhance the antiproliferative effects of 5-Fluorouracil (5-FU), a common chemotherapeutic agent. The combination treatment resulted in increased apoptosis and reduced tumor size in xenografted mice models .

Immunomodulatory Effects

PPD also demonstrates immunomodulatory properties by enhancing cellular immunity. It stimulates lymphocyte proliferation and increases levels of Th1-type cytokines such as IL-2 and IFN-γ in animal models . This suggests that PPD could be beneficial in improving immune responses during cancer therapy.

Case Studies

- Prostate Cancer : In preclinical studies, PPD metabolites showed improved efficacy against androgen-independent prostate cancer by inducing apoptosis and inhibiting cell proliferation in PC-3 cells .

- Colorectal Cancer : A study indicated that PPD not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapy in colorectal cancer models, highlighting its potential as an adjunct treatment .

Properties

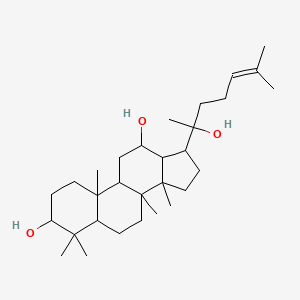

IUPAC Name |

17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betulafolienetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 238 °C | |

| Record name | Betulafolienetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.